2-Methyl-4-trifluoroacetamidoaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-(4-amino-3-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c1-5-4-6(2-3-7(5)13)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
NOAVDLDSPLZUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Trifluoroacetamidoaniline
Precursor Selection and Strategic Retrosynthesis
A logical retrosynthetic analysis of 2-Methyl-4-trifluoroacetamidoaniline reveals two primary disconnection points, leading to two main synthetic strategies. The most direct approach involves the formation of the amide bond, while an alternative route incorporates the synthesis of the aniline (B41778) precursor from a nitro-substituted aromatic compound.
The most straightforward synthesis of this compound involves the direct N-acylation of 2-Methyl-4-aminoaniline (also known as 4-amino-2-methylaniline or 3-methyl-p-phenylenediamine). In this approach, the amino group at the 4-position is selectively acylated using a suitable trifluoroacetylating agent. This method is often preferred due to its atom economy and fewer synthetic steps, provided the diamine precursor is readily available.
The general transformation is depicted below:
Scheme 1: Direct Acylation of 2-Methyl-4-aminoanilineAn alternative and commonly employed strategy begins with 2-Methyl-4-nitroaniline (B30703). This precursor is widely available and can be synthesized from o-toluidine (B26562) through nitration. chemicalbook.comguidechem.comgoogle.com The synthesis of this compound from this starting material involves a two-step process:
Reduction of the Nitro Group: The nitro group of 2-Methyl-4-nitroaniline is reduced to an amino group to form 2-Methyl-4-aminoaniline. This reduction can be accomplished using various reducing agents, such as sodium dithionite, catalytic hydrogenation (e.g., with H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
Trifluoroacetylation: The resulting 2-Methyl-4-aminoaniline is then acylated as described in the direct acylation method.
This route is particularly useful when the diamine precursor is not readily accessible or is more expensive than the nitroaniline derivative.
Scheme 2: Synthesis via Reduction of 2-Methyl-4-nitroaniline
Trifluoroacetylation Reaction Optimization
Several reagents can be used to introduce the trifluoroacetyl group onto the aniline nitrogen. The most common and reactive of these are trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetyl chloride. restek.com
Trifluoroacetic Anhydride (TFAA): This is a highly reactive and effective reagent for the trifluoroacetylation of amines. restek.comacs.orgorgsyn.org The reaction is typically fast and proceeds under mild conditions. orgsyn.org The primary byproduct is trifluoroacetic acid, which can be removed by an aqueous workup. However, its high reactivity can sometimes lead to undesired side reactions if not properly controlled. orgsyn.org
Trifluoroacetyl Chloride: This is another potent trifluoroacetylating agent. Being a gas at room temperature, it requires careful handling. The reaction with amines produces hydrochloric acid as a byproduct, which often necessitates the use of a base to neutralize it and drive the reaction to completion.
Other less common reagents include S-ethyl trifluorothioacetate and phenyl trifluoroacetate, which may be employed under specific conditions to avoid the harshness of TFAA. orgsyn.org
Table 1: Comparison of Common Trifluoroacetylating Agents
| Reagent | Formula | Key Characteristics |
|---|---|---|
| Trifluoroacetic Anhydride | (CF₃CO)₂O | Highly reactive, fast reactions, byproduct is trifluoroacetic acid. restek.comorgsyn.org |
The choice of solvent can significantly impact the rate and outcome of the trifluoroacetylation reaction. The ideal solvent should be inert to the highly reactive acylating agent and should facilitate the dissolution of the starting materials.
Commonly used solvents for acylation reactions include:
Aprotic Solvents: Dichloromethane (B109758) (DCM), chloroform, and diethyl ether are often used as they are unreactive towards TFAA. They provide a non-polar environment for the reaction.
Polar Aprotic Solvents: Acetonitrile and tetrahydrofuran (B95107) (THF) can also be employed, although THF may react with TFAA under certain conditions. orgsyn.org
Pyridine (B92270): Often used as both a solvent and a base, particularly when using trifluoroacetyl chloride, to neutralize the HCl byproduct.
The selection of the solvent can influence the solubility of the starting aniline and the resulting amide, which can affect reaction times and ease of product isolation.
Table 2: Influence of Solvent on Trifluoroacetylation Reactions
| Solvent | Type | General Role and Considerations |
|---|---|---|
| Dichloromethane | Aprotic | Inert, good solubility for many organic compounds, easy to remove. |
| Diethyl Ether | Aprotic | Inert, volatile, suitable for reactions at lower temperatures. |
| Acetonitrile | Polar Aprotic | Can increase reaction rates due to its polarity, generally unreactive. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solvent, but can potentially react with highly reactive acylating agents. orgsyn.org |
While the trifluoroacetylation of amines with potent reagents like TFAA often proceeds without a catalyst, catalytic methods are an area of ongoing research to improve reaction conditions and efficiency. For less reactive substrates or milder acylating agents, a catalyst can be beneficial.
Potential catalytic approaches include:
Base Catalysis: The use of a stoichiometric or catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. This is particularly relevant when using trifluoroacetyl chloride.
Lewis Acid Catalysis: While less common for the acylation of amines, Lewis acids are known to activate carboxylic acids and their derivatives in other types of acylation reactions. researchgate.net Their applicability in this specific transformation would require further investigation.
Enzyme Catalysis: Biocatalytic methods using enzymes like lipases could offer a green and highly selective alternative, although this would represent a novel application for this specific substrate.
Recent research has also explored the use of transition-metal catalysts, such as iron porphyrins, for N-trifluoroethylation reactions, which, while different, point towards the potential for metal-catalyzed N-functionalization with fluorinated groups. nih.gov
Multi-Step Synthesis of Precursors and Subsequent Derivatization
The primary route to this compound involves the synthesis of the intermediate, 2-methyl-4-nitroaniline, followed by the reduction of the nitro group and subsequent trifluoroacetylation of the resulting amino group.
A common starting material for the synthesis of 2-methyl-4-nitroaniline is o-toluidine. google.comchemicalbook.com The synthesis involves a sequence of reactions, typically beginning with the protection of the amino group, followed by nitration and subsequent deprotection. google.com One method involves the acylation of o-toluidine with acetic anhydride in glacial acetic acid. The resulting N-acetyl-o-toluidine is then nitrated. The final step is the hydrolysis of the acetyl group to yield 2-methyl-4-nitroaniline. google.comchemicalbook.com
Following the synthesis of 2-methyl-4-nitroaniline, the next crucial step is the reduction of the nitro group to an amino group to form 2-methyl-1,4-benzenediamine. A variety of reducing agents can be employed for this transformation. rsc.orgexlibrisgroup.comorganic-chemistry.org
The final step in the synthesis is the selective trifluoroacetylation of the 4-amino group of 2-methyl-1,4-benzenediamine. This can be achieved using a suitable trifluoroacetylating agent.
The synthesis of this compound typically commences with an aniline derivative that is already methylated at the ortho position, such as o-toluidine. google.comchemicalbook.com This approach circumvents the need for a separate ortho-methylation step, which can sometimes be challenging in terms of regioselectivity.
In one documented synthesis of 2-methyl-4-nitroaniline, o-toluidine is used as the starting material. google.com The process involves the protection of the amino group via acylation with acetic acid, followed by nitration. The protecting group is then removed through hydrolysis with concentrated hydrochloric acid to yield the desired 2-methyl-4-nitroaniline. google.com This multi-step process highlights the use of a pre-methylated aniline derivative as a practical strategy for the synthesis of the key precursor.
Another approach starts with the N-benzenesulfonyl derivative of o-toluidine, which is then nitrated to introduce the nitro group at the para position to the amino group. Subsequent hydrolysis of the sulfonyl group yields 2-methyl-4-nitroaniline. chemicalbook.com
The synthesis of this compound and its precursors, such as 2-methyl-4-nitroaniline and 2-methyl-1,4-benzenediamine, does not involve the formation of any chiral centers. The molecule itself is achiral. Therefore, considerations of stereochemical control are not applicable in this synthetic pathway.
Green Chemistry Approaches in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. rsc.orgexlibrisgroup.com For the synthesis of this compound, green chemistry principles can be applied to several steps, particularly the reduction of the nitro group and the N-acylation reaction.
The use of water as a solvent is a key aspect of green chemistry. nih.govnih.gov Several methodologies have been developed for key transformations in the synthesis of this compound that utilize aqueous or solvent-free conditions.
For the N-acylation step, an efficient and environmentally friendly method involves the use of benzotriazole (B28993) chemistry in water. nih.govnih.gov This approach allows for the acylation of various amines at room temperature or under microwave irradiation, often with short reaction times and simple workup procedures. nih.govnih.gov Another green method for N-acylation utilizes a deep eutectic solvent, such as one prepared from choline (B1196258) chloride and zinc chloride, as a recyclable catalyst for the acylation of alcohols and phenols with acid anhydrides. rsc.org Catalyst-free N-acylation reactions in water have also been reported, offering a simple and high-yielding protocol. orientjchem.org
For the reduction of the nitro group in 2-methyl-4-nitroaniline, various green methods have been explored. These include the use of nanocatalytic systems in aqueous media. rsc.org For instance, the reduction of nitroarenes can be achieved using sodium borohydride (B1222165) in water at room temperature, catalyzed by nanocrystalline magnesium oxide-supported gold nanoparticles. rsc.org This system shows good tolerance for various functional groups. rsc.org Another approach involves the use of tetrahydroxydiboron (B82485) as a reductant in water, which allows for the metal-free and chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Photocatalytic methods using visible light have also been developed for the reduction of nitroanilines in aqueous solutions. kau.edu.sa
Table 1: Green Chemistry Approaches for Key Synthetic Steps
| Reaction Step | Green Approach | Key Features | References |
|---|---|---|---|
| N-Acylation | Benzotriazole chemistry in water | Mild conditions, short reaction times, high yields, recyclable reagents. nih.govnih.gov | nih.gov, nih.gov |
| N-Acylation | Deep eutectic solvent catalyst | Recyclable catalyst, high efficiency for sterically hindered substrates. rsc.org | rsc.org |
| N-Acylation | Catalyst-free in water | Simple procedure, high yields, environmentally friendly. orientjchem.org | orientjchem.org |
| Nitro Reduction | Nanocatalysis in water | Recyclable catalyst, mild conditions, high selectivity. rsc.org | rsc.org |
| Nitro Reduction | Metal-free reduction with tetrahydroxydiboron in water | Avoids heavy metal catalysts, good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Nitro Reduction | Photocatalysis in aqueous solution | Utilizes visible light, can achieve high conversion rates. kau.edu.sa | kau.edu.sa |
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. chemicalbook.com The reduction of nitroarenes to anilines is a key transformation in the synthesis of this compound, and various methods have been developed to improve its atom economy. rsc.orgexlibrisgroup.com
Traditional reduction methods often generate significant amounts of waste. rsc.org However, catalytic hydrogenation, where molecular hydrogen is used as the reductant in the presence of a metal catalyst, is a much cleaner process, producing only water as a benign byproduct. rsc.org This method significantly improves the atom economy of the reduction step.
The choice of reagents and reaction type is crucial for maximizing atom economy. For the N-acylation step, using acylating agents that generate minimal byproducts is desirable. While acyl chlorides and anhydrides are common, they can produce acidic waste. nih.govrsc.org Alternative methods, such as those employing catalytic amounts of activating agents or those that proceed under catalyst-free conditions, can lead to a better atom economy. rsc.orgorientjchem.orgrsc.org
Advanced Chemical Reactivity and Transformation Studies of 2 Methyl 4 Trifluoroacetamidoaniline
Reactivity of the Aromatic Ring System
Electrophilic aromatic substitution (EAS) on this molecule would occur at the positions most activated by the combined electronic effects of the existing groups. The available positions for substitution are C-3, C-5, and C-6 (position C-1 and C-4 are substituted, and C-2 is blocked by the methyl group).
The directing effects are as follows:
Methyl group (at C-2): Directs incoming electrophiles to the ortho (C-3, C-1 - blocked) and para (C-5) positions. It is an activating group. libretexts.org
Trifluoroacetamido group (at C-4): The nitrogen lone pair directs incoming electrophiles to the ortho (C-3, C-5) positions. This resonance effect competes with a strong deactivating inductive effect from the -COCF₃ moiety. youtube.com
Considering these factors, positions C-3 and C-5 are electronically favored as they are ortho to the trifluoroacetamido group and either ortho (C-3) or para (C-5) to the activating methyl group. The C-6 position is meta to the trifluoroacetamido group and therefore less electronically favored. Between C-3 and C-5, the C-5 position is generally predicted to be the major site of substitution due to reduced steric hindrance from the adjacent methyl group at C-2.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of Methyl Group (C-2) | Influence of Trifluoroacetamido Group (C-4) | Predicted Outcome |
| C-3 | Ortho (Activating) | Ortho (Resonance-Directing, Inductively Deactivating) | Possible, but sterically hindered |
| C-5 | Para (Activating) | Ortho (Resonance-Directing, Inductively Deactivating) | Major Product |
| C-6 | Ortho (Activating) | Meta (Deactivating) | Minor Product |
Therefore, reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield the 5-substituted derivative as the primary product.
Nucleophilic aromatic substitution (NAS) typically requires two key features on the aromatic ring: a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
The parent compound, 2-Methyl-4-trifluoroacetamidoaniline, does not possess a suitable leaving group and is therefore not a substrate for NAS reactions. If a derivative, such as 5-bromo-2-methyl-4-trifluoroacetamidoaniline, were synthesized, it would still be a poor candidate for NAS. The methyl and trifluoroacetamido groups are not sufficiently electron-withdrawing to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.org For these reactions to occur on the aromatic ring of this compound, it must first be functionalized with a halide or triflate, typically via an electrophilic halogenation reaction as described in section 3.1.1.
Assuming the synthesis of a halogenated derivative, for instance, 5-bromo-2-methyl-4-trifluoroacetamidoaniline, this intermediate can serve as a versatile substrate for various cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction couples an aryl halide with an amine to form a new C-N bond. wikipedia.org The 5-bromo derivative could be coupled with a range of primary or secondary amines using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org The choice of ligand is crucial for achieving high yields, especially with functionalized substrates. nih.gov
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.org The 5-bromo derivative could react with various aryl or vinyl boronic acids under palladium catalysis. These couplings are typically robust and tolerate a wide variety of functional groups. acs.orgacs.org
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of a Hypothetical 5-Bromo-2-methyl-4-trifluoroacetamidoaniline
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Yield |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos nih.gov | NaOtBu nih.gov | Toluene (B28343) | Good to Excellent |
| Suzuki-Miyaura | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
Transformations Involving the Trifluoroacetamide (B147638) Functional Group
The trifluoroacetamide group is a key feature of the molecule, serving both as a directing group in aromatic substitutions and as a functional handle for further transformations.
The trifluoroacetyl group is frequently used as a protecting group for amines because it can be cleaved under relatively mild conditions without affecting other sensitive functional groups. The hydrolysis of the amide bond in this compound regenerates the free diamine, 3-methyl-benzene-1,4-diamine. This transformation is typically achieved under basic conditions. researchgate.net
Table 3: Conditions for the Hydrolysis of Trifluoroacetamides
| Reagent System | Solvent | Temperature | Reference |
| K₂CO₃ / Na₂CO₃ | Methanol / Water | Room Temperature | |
| Ammonia | Methanol | Room Temperature | |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | Not specified | |
| Aqueous NaOH or LiOH | Water or Ethanol/Water | Not specified |
While the nitrogen of the trifluoroacetamide is significantly less nucleophilic than that of an amine, it can undergo N-alkylation or N-arylation under specific conditions. These reactions typically require the deprotonation of the amide N-H with a strong base to form an amide anion, which then acts as the nucleophile.
N-Alkylation: The reaction can be performed by treating the compound with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). thieme-connect.com
N-Arylation: Copper-catalyzed Chan-Lam N-arylation provides a method for coupling the trifluoroacetamide with arylboronic acids. researchgate.netresearchgate.net This reaction typically uses a copper(II) salt, such as Cu(OAc)₂, and a base in a suitable solvent. researchgate.net More recently, mechanochemical methods for the defluorinative arylation of trifluoroacetamides have also been developed, offering an alternative route to N-aryl amides. nih.govacs.org
Table 4: Representative Conditions for N-Functionalization of Trifluoroacetamides
| Reaction | Reagent(s) | Catalyst/Base System | Solvent | Reference |
| N-Alkylation | Alkyl Halide | Sodium Hydride (NaH) | DMF | thieme-connect.com |
| N-Arylation | Arylboronic Acid | Cu(OAc)₂ / Triethylamine (B128534) (TEA) | Not specified | researchgate.net |
These transformations further highlight the synthetic utility of the trifluoroacetamide group, allowing for the introduction of additional diversity into the molecular structure.
Reduction of the Amide Carbonyl
The reduction of the amide functional group in this compound represents a significant transformation, converting the trifluoroacetamide into a secondary amine. Unlike esters or carboxylic acids, the reduction of amides proceeds to form amines rather than alcohols. This transformation requires the use of powerful reducing agents due to the resonance stabilization of the amide bond, which makes the carbonyl carbon less electrophilic.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the amide carbonyl carbon. numberanalytics.com This is followed by the expulsion of an oxygen-aluminate complex, which generates an intermediate iminium ion. A second hydride transfer from another molecule of LiAlH₄ then reduces the iminium ion to the final amine product, N¹-ethyl-2-methylbenzene-1,4-diamine. masterorganicchemistry.com The reaction is typically conducted in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with protic solvents. numberanalytics.com
Table 1: Reduction of this compound
| Reactant | Reagent(s) | Solvent | Product |
|---|
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring of this compound is a key site for functionalization. Its reactivity is characteristic of a benzylic position, meaning the C-H bonds of the methyl group are weaker than typical alkane C-H bonds. This is due to the ability of the adjacent benzene (B151609) ring to stabilize radical or ionic intermediates formed during a reaction through resonance. The electronic nature of the other substituents on the ring—the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoroacetamido group (-NHCOCF₃)—influences the reactivity of this benzylic position.
Benzylic Functionalization Reactions
Benzylic functionalization allows for the introduction of various atoms or groups onto the methyl carbon, providing a gateway to a wide range of derivatives.
Benzylic Bromination: A common benzylic functionalization is free-radical bromination, often achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). masterorganicchemistry.com The reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. chemistrysteps.com In the case of this compound, the stability of this radical will be influenced by the opposing electronic effects of the ring substituents. While the amino group donates electron density, enhancing radical stability, the strongly deactivating trifluoroacetamido group may have a contrary effect. Similar reactions on nitrotoluenes, which also possess a strongly deactivating group, demonstrate that benzylic bromination is a viable transformation. rsc.orggoogle.com This reaction would yield 4-amino-1-(bromomethyl)-3-(trifluoroacetamido)benzene.
Benzylic Borylation: More advanced methods allow for the direct borylation of benzylic C-H bonds. Catalytic systems, often involving cobalt or rhodium complexes, can mediate the reaction between a substituted toluene and a boron source like bis(pinacolato)diboron (B136004) (B₂Pin₂). acs.org This transformation is valuable as the resulting benzylboronate esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds. For this compound, this would lead to the formation of a pinacol (B44631) boronate ester at the benzylic position.
Table 2: Representative Benzylic Functionalization Reactions on Toluene Derivatives
| Reaction Type | Substrate Example | Reagent(s) | Product Example | Reference(s) |
|---|---|---|---|---|
| Benzylic Bromination | p-Nitrotoluene | N-Bromosuccinimide (NBS), Initiator | p-Nitrobenzyl bromide | rsc.org |
| Benzylic Borylation | Toluene | B₂(Pin)₂, Cobalt Catalyst, HBPin | Benzylpinacolborane | acs.org |
| Benzylic Arylation | Toluene | Aryl Halide, Ni Catalyst, Photosensitizer | Diarylmethane | rsc.org |
Condensation Reactions Involving the Methyl Group
The methyl group of this compound is not sufficiently activated to participate directly in condensation reactions, which typically require an aldehyde or ketone functional group. Therefore, a preliminary oxidation step is necessary to convert the benzylic methyl group into a formyl group (-CHO). This would transform the starting material into 2-formyl-4-trifluoroacetamidoaniline. This oxidation can be challenging to perform selectively without affecting the sensitive amino group, but various methods for benzylic oxidation exist in organic synthesis.
Once the corresponding benzaldehyde (B42025) derivative is formed, it can readily undergo condensation reactions. The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. tandfonline.comnih.gov
For instance, the condensation of the hypothetical 2-formyl-4-trifluoroacetamidoaniline with malononitrile, catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) bicarbonate, would yield a new α,β-unsaturated compound. rsc.org The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration leads to the final product with a newly formed carbon-carbon double bond. The electronic properties of the substituents on the benzaldehyde ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the condensation. nih.gov
Table 3: Potential Knoevenagel Condensation Reactions of a Benzaldehyde Derivative
| Aldehyde Substrate (Hypothetical) | Active Methylene Compound | Catalyst Example | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-Formyl-4-trifluoroacetamidoaniline | Malononitrile | Ammonium Bicarbonate | α,β-Unsaturated dinitrile | tandfonline.comrsc.org |
| 2-Formyl-4-trifluoroacetamidoaniline | Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated cyanoester | researchgate.netresearchgate.net |
| 2-Formyl-4-trifluoroacetamidoaniline | Dimedone | ZrOCl₂·8H₂O | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | researchgate.net |
Synthesis and Investigation of Novel Derivatives of 2 Methyl 4 Trifluoroacetamidoaniline
Design and Synthesis of N-Substituted Amides and Ureas
The primary amino group of 2-methyl-4-trifluoroacetamidoaniline serves as a key handle for the introduction of various substituents through the formation of amide and urea (B33335) linkages. These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.
N-Substituted Amides:
The synthesis of N-substituted amides from this compound can be readily achieved through the reaction with acyl chlorides or carboxylic acid anhydrides under basic conditions. libretexts.orghud.ac.ukrsc.org The reaction involves the nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride or carboxylic acid byproduct. libretexts.org
A general synthetic scheme is as follows:
Reactants: this compound and an appropriate acyl chloride (e.g., benzoyl chloride, acetyl chloride) or anhydride (B1165640).
Solvent: A polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Conditions: Typically stirred at room temperature or with gentle heating.
Table 1: Representative N-Acyl Derivatives of this compound
| Derivative Name | Acylating Agent | Proposed Structure |
| N-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)acetamide | Acetyl chloride | |
| N-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)benzamide | Benzoyl chloride | |
| N-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)cyclopropanecarboxamide | Cyclopropanecarbonyl chloride |
N-Substituted Ureas:
The synthesis of N-substituted ureas can be accomplished by reacting this compound with various isocyanates. wikipedia.orgnih.gov This reaction is generally high-yielding and proceeds via the nucleophilic addition of the aniline to the highly electrophilic carbon of the isocyanate.
A general synthetic scheme is as follows:
Reactants: this compound and a desired isocyanate (e.g., phenyl isocyanate, methyl isocyanate).
Solvent: An inert solvent such as THF or acetonitrile.
Conditions: The reaction is often carried out at room temperature.
Table 2: Representative N-Substituted Urea Derivatives of this compound
| Derivative Name | Isocyanate Reactant | Proposed Structure |
| 1-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)-3-phenylurea | Phenyl isocyanate | |
| 1-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)-3-methylurea | Methyl isocyanate | |
| 1-(4-chlorophenyl)-3-(2-methyl-4-(2,2,2-trifluoroacetamido)phenyl)urea | 4-Chlorophenyl isocyanate |
Preparation of Aromatic Ring-Substituted Analogs
Modification of the aromatic ring of this compound through the introduction of additional substituents can be achieved via electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing methyl and trifluoroacetamido groups. The methyl group is an ortho-, para-director and activating, while the trifluoroacetamido group is a meta-director and deactivating. savemyexams.comlibretexts.orgorganicchemistrytutor.comlibretexts.orgyoutube.com
Introduction of Electron-Donating and Electron-Withdrawing Groups
The interplay of the directing effects of the methyl and trifluoroacetamido groups dictates the position of incoming electrophiles. The ortho- and para-directing influence of the methyl group and the meta-directing influence of the trifluoroacetamido group can lead to a mixture of products. However, the positions ortho to the methyl group (positions 3 and 5) and para to the methyl group (position 5) are also meta to the trifluoroacetamido group. Therefore, substitution is most likely to occur at the 3- and 5-positions. savemyexams.comlibretexts.orgorganicchemistrytutor.comlibretexts.org
Nitration: Introduction of a nitro group, a strong electron-withdrawing group, can be achieved using a mixture of nitric acid and sulfuric acid. ncert.nic.in
Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be accomplished via Friedel-Crafts reactions, although the deactivating effect of the trifluoroacetamido group might necessitate harsher reaction conditions.
Synthesis of Halogenated Derivatives beyond Trifluoromethylation
Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents.
Bromination: Reaction with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide would be expected to introduce a bromine atom onto the aromatic ring, likely at the 3- or 5-position.
Chlorination: Similarly, chlorination can be carried out using chlorine gas with a Lewis acid catalyst.
Table 3: Potential Aromatic Ring-Substituted Derivatives
| Derivative Name | Reaction | Expected Major Isomer(s) |
| 3-Nitro-2-methyl-4-trifluoroacetamidoaniline | Nitration | 3-Nitro |
| 3-Bromo-2-methyl-4-trifluoroacetamidoaniline | Bromination | 3-Bromo |
| 3-Chloro-2-methyl-4-trifluoroacetamidoaniline | Chlorination | 3-Chloro |
Construction of Fused Heterocyclic Systems from the Aniline Core
The aniline core of this compound provides a versatile platform for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. Various cyclization strategies can be employed, utilizing the amino group and the adjacent methyl group or the aromatic ring itself. researchgate.netmdpi.comnih.govorganic-chemistry.orgresearchgate.net
For instance, a Skraup synthesis or a modified version could potentially be used to construct a quinoline (B57606) ring system. This would involve the reaction of the aniline with glycerol, sulfuric acid, and an oxidizing agent. The presence of the trifluoroacetamido group would likely influence the reaction conditions required.
Another approach could involve the synthesis of a substituted indole (B1671886) ring. For example, a Fischer indole synthesis starting from a corresponding hydrazine (B178648) derivative of this compound could be envisioned.
Development of Chiral Derivatives
The introduction of chirality into the structure of this compound can be achieved through several synthetic strategies.
One common method involves the reaction of the aniline with a chiral acyl chloride. researchgate.net This would result in the formation of a pair of diastereomeric amides, which could potentially be separated by chromatography.
Alternatively, a chiral center could be introduced by reacting the aniline with a chiral epoxide, leading to the formation of a chiral amino alcohol derivative.
The development of chiral derivatives is of significant interest as enantiomers often exhibit different pharmacological and toxicological profiles.
Comprehensive Spectroscopic and Structural Elucidation of 2 Methyl 4 Trifluoroacetamidoaniline and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Methyl-4-trifluoroacetamidoaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides a count of the different types of protons and their neighboring environments. In a typical solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic, amine, amide, and methyl protons. The aromatic region would display complex splitting patterns for the three protons on the substituted ring. The primary amine (-NH₂) protons would likely appear as a broad singlet, while the amide (-NH) proton signal would also be a singlet, typically shifted significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups. The methyl (-CH₃) protons would appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, nine distinct signals are anticipated: six for the aromatic carbons, one for the methyl carbon, one for the carbonyl carbon, and one for the trifluoromethyl carbon. The carbonyl carbon signal is expected to appear as a quartet due to coupling with the three adjacent fluorine atoms (²JCF). Similarly, the trifluoromethyl carbon signal will be a quartet due to the strong one-bond coupling to the fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. The spectrum for this compound is expected to show a single, sharp singlet, characteristic of the -CF₃ group in the trifluoroacetamide (B147638) moiety. Its chemical shift provides a clear diagnostic marker for the presence of this functional group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data (ppm) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -CH₃ | ~2.20 | s | ~17.5 |
| -NH₂ | ~5.10 | br s | - |
| -NHCOCF₃ | ~10.60 | br s | - |
| Ar-H3 | ~7.25 | d | ~130.0 |
| Ar-H5 | ~7.40 | dd | ~115.5 |
| Ar-H6 | ~6.75 | d | ~118.0 |
| C1 (-NH₂) | - | - | ~145.2 |
| C2 (-CH₃) | - | - | ~125.8 |
| C4 (-NHCOCF₃) | - | - | ~121.0 |
| -C=O | - | - | ~155.4 (q) |
| -CF₃ | - | - | ~116.5 (q) |
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the signals of H-3, H-5, and H-6 to their corresponding C-3, C-5, and C-6 carbons, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. Key expected correlations include the methyl protons to aromatic carbons C-1, C-2, and C-3, and the amide proton to the carbonyl carbon and aromatic C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, providing conformational information. A NOESY spectrum would likely show correlations between the methyl protons and the adjacent aromatic proton H-3, as well as the primary amine protons, confirming their spatial proximity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is used to determine the exact molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₉F₃N₂O), the calculated exact mass of the neutral molecule is 234.0667. When analyzed using a technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₉H₉F₃N₂O | [M+H]⁺ | 235.0745 | 235.0742 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
Table 3: Characteristic Infrared Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3480 - 3350 | Medium |
| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium |
| C=O Stretch (Amide I) | Amide | ~1715 | Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Strong |
| C=C Stretch | Aromatic Ring | 1620 - 1580 | Medium |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1250 - 1100 | Strong, Broad |
The spectrum clearly identifies the primary amine, the secondary amide, and the trifluoromethyl group. The high frequency of the Amide I band is characteristic of trifluoroacetamides due to the strong inductive effect of the CF₃ group. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Analysis
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound in a solvent like ethanol (B145695) is expected to show distinct absorption bands characteristic of a substituted aniline (B41778) chromophore. researchgate.netrsc.org The presence of both electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NHCOCF₃) groups on the benzene (B151609) ring influences the energy of the π→π* transitions. Typically, two main absorption maxima (λmax) would be observed, corresponding to transitions of the aromatic system.
Table 4: Predicted UV-Visible Absorption Data in Ethanol
| Transition | Predicted λmax (nm) |
|---|---|
| π→π | ~245 |
| π→π (charge-transfer band) | ~305 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While an experimental structure is not publicly available, a hypothetical analysis can predict the key structural features.
The molecule would adopt a conformation where the trifluoroacetamido group is twisted relative to the plane of the benzene ring to minimize steric strain. The most significant feature of the crystal packing would be an extensive network of hydrogen bonds. numberanalytics.comnih.gov The primary amine (-NH₂) and the amide N-H group are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. It is plausible that molecules would form hydrogen-bonded chains or sheets, with N-H···O=C interactions linking the amide groups of adjacent molecules. acs.org The primary amine could further stabilize the packing by forming additional hydrogen bonds with either carbonyl oxygen or fluorine atoms of neighboring molecules. nih.gov
Table 5: Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~98.0 |
| Volume (ų) | ~1058 |
| Z (molecules/unit cell) | 4 |
| Key H-bond (N-H···O) distance (Å) | ~2.9 |
Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Trifluoroacetamidoaniline
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement of 2-Methyl-4-trifluoroacetamidoaniline. Methods such as Density Functional Theory (DFT) are frequently employed to model the behavior of such molecules. These calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to undergo chemical reactions.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (Amine) | 1.40 Å |
| C-N (Amide) | 1.36 Å | |
| C=O | 1.23 Å | |
| C-CF3 | 1.54 Å | |
| Bond Angle | C-N-H (Amine) | 118° |
| C-N-C (Amide) | 125° |
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling is an invaluable tool for predicting the reactivity of this compound and for mapping out potential reaction pathways. By calculating the distribution of electrostatic potential on the molecular surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other reagents.
Furthermore, computational models can be used to simulate reaction mechanisms by calculating the energy profiles of potential reaction pathways. This involves identifying transition states—the high-energy intermediates that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the reaction of 4-methyl aniline (B41778) with hydroxyl radicals has been studied computationally to determine its mechanism and kinetics, providing a framework for how similar studies could be approached for this compound. researchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions
The flexibility of the trifluoroacetamido group in this compound allows for the existence of different spatial arrangements, or conformations. Conformational analysis through computational methods helps to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating specific bonds and calculating the potential energy at each step.
The study of related molecules, such as N-methylfluoroamides, has shown that theoretical calculations can effectively determine conformational equilibria. researchgate.net For this compound, such analysis would likely reveal different rotational isomers (rotamers) arising from the rotation around the C-N amide bond.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the solid-state packing and bulk properties of the compound. Computational studies can model these interactions, providing insight into how molecules of this compound might arrange themselves in a crystal lattice. This is particularly relevant in understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com
Table 2: Relative Energies of Predicted Conformers for this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0° (cis) | 2.5 |
| 2 | 180° (trans) | 0.0 |
Spectroscopic Property Prediction and Validation
Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations can simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations.
NMR Spectroscopy: The chemical shifts of hydrogen, carbon, and fluorine atoms can be predicted using computational methods. These predictions are valuable for interpreting complex NMR spectra and for confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of UV-Vis light. This allows for the simulation of the UV-Vis spectrum and provides insights into the electronic structure and color of the compound.
The simulation of spectra for related compounds like 2-Methyl-4-nitroaniline (B30703) has demonstrated the utility of these computational approaches in understanding their electronic and optical properties. researchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Peak | Predicted Value | Assignment |
|---|---|---|---|
| IR | C=O Stretch | 1710 cm⁻¹ | Amide carbonyl |
| N-H Stretch | 3400 cm⁻¹ | Amine N-H | |
| ¹³C NMR | Carbonyl C | 155 ppm | Amide C=O |
| CF₃ Carbon | 118 ppm (quartet) | Trifluoromethyl |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Key Synthetic Intermediate for Complex Organic Molecules
Substituted anilines are fundamental starting materials in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. google.com The trifluoroacetamide (B147638) group in 2-Methyl-4-trifluoroacetamidoaniline serves as a protecting group for the amine, which can be selectively removed under specific conditions. This allows for controlled reactions at other positions of the molecule.
The presence of both a methyl group and a protected amine on the aromatic ring influences the regioselectivity of subsequent electrophilic substitution reactions. This makes this compound a valuable intermediate for creating highly substituted aromatic compounds. The general strategy involves leveraging the existing substituents to direct new functional groups to specific positions on the ring before deprotecting the amine for further transformations.
While specific examples detailing the use of this compound are not extensively documented in broad literature, the principles of using protected anilines are well-established. For instance, the synthesis of various heterocyclic compounds often begins with appropriately substituted anilines.
Role as a Monomer or Precursor in Polymer Chemistry (e.g., specialty polyamides, polyureas)
The bifunctional nature of this compound, particularly after the deprotection of the trifluoroacetamide group to reveal a diamine (2-methyl-1,4-benzenediamine), makes it a candidate for use as a monomer in step-growth polymerization. Diamines are crucial building blocks for various polymers, including polyamides, polyimides, and polyureas.
The methyl group on the aromatic ring can enhance the solubility of the resulting polymers in organic solvents and influence their thermal and mechanical properties. Fluorinated groups, if retained in the final polymer structure by using the trifluoroacetamido group as a permanent feature, could impart unique properties such as hydrophobicity, thermal stability, and low refractive index. Research into perfluorinated and partially fluorinated polymers has highlighted their potential in optical applications. researchgate.net
The synthesis of high-performance polymers often involves the use of monomers with specific structural features to achieve desired properties. For example, poly(4-methyl-1-pentene) is a high-performance thermoplastic crystalline resin known for its low density and high transparency. researchgate.net The incorporation of a monomer like the diamine derived from this compound could be explored for the development of novel polymers with tailored characteristics.
Exploration in Dyestuff and Pigment Research (common for substituted anilines)
Aromatic amines are foundational to the synthesis of azo dyes, which constitute a significant class of synthetic colorants. nih.gov The general method involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. nih.gov The diamine precursor to this compound can be diazotized and coupled to form azo dyes.
The color and properties of the resulting dye are heavily influenced by the substituents on the aromatic rings. The methyl group and the other amine group (or its protected form) would act as auxochromes, modifying the chromophore's light-absorbing properties. The synthesis of various acid dyes has been demonstrated using substituted diamines, yielding a wide range of shades with good fastness properties on fibers like silk, wool, and nylon. researchgate.net
While direct studies on dyes synthesized from this compound are not prominent, the general applicability of substituted anilines in dye chemistry is vast. For example, 2-methyl-4-nitroaniline (B30703) is a known intermediate for disperse dyes. google.com The structural similarity suggests that the corresponding amino derivative could be a viable component in the design of new colorants.
| Potential Dye Synthesis Precursor | Resulting Dye Class | Key Reaction |
| 2,5-Diaminotoluene | Azo Dyes | Diazotization and Azo Coupling |
This table illustrates the potential application of the parent diamine of the title compound in dye synthesis.
Development as a Ligand or Reagent in Catalysis Research
The nitrogen atoms in this compound and its deprotected diamine form make it a potential ligand for coordinating with metal centers in catalysts. Bidentate ligands containing nitrogen donors are crucial in the development of catalysts for various chemical transformations, including olefin polymerization. nih.gov
Specifically, ligands such as amidinates, which can be synthesized from amines, have been shown to form active catalysts with Group 4 metals for producing polyolefins. nih.gov The electronic and steric properties of the ligand, influenced by substituents like the methyl group, can fine-tune the catalytic activity and the properties of the resulting polymer.
While there is no specific literature detailing the use of this compound as a ligand, the broader context of using substituted anilines and diamines to create ligands for catalysis is a very active area of research. The development of new ligands is key to discovering novel catalytic systems with enhanced performance and selectivity.
Future Research Directions and Unexplored Avenues for 2 Methyl 4 Trifluoroacetamidoaniline
Investigation of Novel Reaction Pathways and Mechanisms
The reactivity of the aromatic ring in 2-Methyl-4-trifluoroacetamidoaniline is influenced by the opposing electronic effects of its substituents. The methyl group is an activating, ortho-, para-directing group, while the trifluoroacetamido group is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the trifluoromethyl moiety. libretexts.org This electronic push-pull system creates a nuanced reactivity profile that warrants detailed investigation.
Future research could focus on exploring electrophilic aromatic substitution reactions, predicting the regioselectivity of which presents a compelling challenge. The outcome of such reactions will depend on the reaction conditions and the nature of the electrophile. Furthermore, the development of novel catalytic systems could enable selective functionalization at positions that are not favored under classical conditions. For instance, the use of visible-light-mediated reactions or mechanochemical activation could open up new, previously inaccessible reaction pathways. acs.org A deeper understanding of these reaction mechanisms could be achieved through detailed kinetic and computational studies.
Moreover, the aniline (B41778) and amide functionalities offer sites for a variety of other transformations. For example, the development of new methods for N-arylation or N-alkylation of the aniline nitrogen could lead to a diverse library of derivatives. researchgate.net The trifluoroacetamide (B147638) group itself can be a target for transformation; for instance, exploring its hydrolysis under specific conditions to yield the corresponding diamine or its conversion to other functional groups could expand the synthetic utility of the parent molecule.
Development of Asymmetric Synthetic Routes
The synthesis of chiral amines and their derivatives is of paramount importance in medicinal chemistry and materials science, as chirality often dictates biological activity and material properties. researchgate.netpsu.edu While this compound itself is not chiral, it serves as a valuable precursor for the synthesis of chiral molecules. Future research should focus on the development of efficient and highly stereoselective asymmetric synthetic routes originating from this compound.
One promising avenue is the asymmetric hydrogenation of imines derived from this compound. nih.gov This approach could lead to the formation of chiral amines with high enantiomeric excess. The development of novel chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, will be crucial for achieving high selectivity.
Another approach involves the use of chiral auxiliaries. By temporarily attaching a chiral group to the aniline or amide nitrogen, it may be possible to direct subsequent reactions to occur stereoselectively. Following the desired transformation, the chiral auxiliary can be removed, yielding the enantiomerically enriched product. The synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases provides a precedent for this type of strategy. nih.gov
Exploration of Supramolecular Chemistry and Self-Assembly Properties
The structure of this compound contains multiple sites for non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry and self-assembly. The N-H protons of both the aniline and the amide groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the presence of three fluorine atoms in the trifluoroacetamide group introduces the possibility of halogen bonding and other fluorine-specific interactions, which are known to influence molecular packing and self-assembly. beilstein-journals.org
Future investigations could explore the self-assembly of this compound in various solvents and under different conditions (e.g., temperature, concentration). Techniques such as X-ray crystallography, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) could be employed to visualize the resulting supramolecular architectures at the molecular and nanoscale. It is conceivable that this molecule could form a variety of structures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.govcam.ac.uk
The introduction of additional functional groups capable of specific interactions, such as long alkyl chains for amphiphilicity or photoresponsive units, could lead to the formation of smart materials that respond to external stimuli. nih.gov The study of co-assembly with other molecules could also lead to the formation of multi-component supramolecular systems with emergent properties. nih.govresearchgate.net
Advanced Materials Applications Beyond Traditional Polymers
The unique combination of a fluorinated group and a polymerizable aniline moiety makes this compound a promising monomer for the synthesis of advanced materials. While polyaniline is a well-known conducting polymer, the incorporation of fluorine atoms can significantly enhance its properties, such as thermal stability, chemical resistance, and electronic characteristics. researchgate.netpsu.eduresearchgate.net
Future research should focus on the synthesis and characterization of polymers derived from this compound. The polymerization could be achieved through chemical or electrochemical methods. The resulting fluorinated polyanilines could exhibit improved performance as electrode materials in batteries, supercapacitors, or fuel cells. researchgate.netpsu.eduresearchgate.net Their enhanced stability could also make them suitable for applications in harsh environments, such as sensors for corrosive gases or coatings for corrosion protection.
Beyond conductive polymers, this molecule could be incorporated into other material architectures. For example, it could be used as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The trifluoroacetamido group could act as a directing group for the framework assembly and could also be used to tune the pore size and functionality of the resulting material. Furthermore, the unique electronic properties conferred by the substituents could lead to applications in nonlinear optics or as active components in electronic devices. The development of fluorinated polyurethanes has demonstrated the versatility of incorporating fluorine to achieve desirable material properties. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
